molecular formula C17H32O B013391 (Z)-14-Methylhexadec-8-enal CAS No. 60609-53-2

(Z)-14-Methylhexadec-8-enal

Cat. No. B013391
CAS RN: 60609-53-2
M. Wt: 252.4 g/mol
InChI Key: HSGUJTMCFWXGAP-UHFFFAOYSA-N
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Description

(Z)-14-Methylhexadec-8-enal, commonly known as (Z)-14-MHE, is a pheromone compound that is found in the cuticular hydrocarbons of female moths. It is a crucial component of the pheromone blend that is used by female moths to attract male moths for mating. The chemical structure of (Z)-14-MHE consists of a long hydrocarbon chain with a double bond at the 8th position and a methyl group at the 14th position.

Scientific Research Applications

  • Antiviral Activity: It was found effective in inhibiting human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) (Zhou et al., 2009).

  • Pheromone Research: The (R)(-)-enantiomers of (Z)- and (E)-14-methyl-8-hexadecenal, which are sex pheromone components of female dermestid beetles, were synthesized in good overall yield and high optical purity. This highlights its role in entomology and chemical ecology (Rossi et al., 1979). Additionally, (Z)-14-methyl-8-hexadecenal and its E-isomer are essential female secreted sex pheromones of Trogoderma species of insects (Rao et al., 2015).

  • Catalysis: The Zr(+)/amine FLP 14 was used as an active hydrogenation catalyst for a series of alkenes and internal alkynes under mild conditions, demonstrating its utility in catalysis (Xu et al., 2015).

  • DNA Research: 8-Methylguanosine (m(8)rG) in oligonucleotides stabilizes the Z form of DNA more dramatically, making it a powerful tool for studying Z-form-specific reactions under physiological salt conditions (Xu et al., 2003).

  • Environmental Applications: Zeolitic imidazolate frameworks like ZIF-8, related to (Z)-14-Methylhexadec-8-enal, are effective in removing phthalic acid and diethyl phthalate from water via adsorption (Khan et al., 2015).

properties

IUPAC Name

(Z)-14-methylhexadec-8-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGUJTMCFWXGAP-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC=CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC/C=C\CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880740
Record name (Z)-14-Methylhexadec-8-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-14-Methylhexadec-8-enal

CAS RN

60609-53-2
Record name (Z)-14-Methyl-8-hexadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60609-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hexadecenal, 14-methyl-, (8Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060609532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hexadecenal, 14-methyl-, (8Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-14-Methylhexadec-8-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-14-methylhexadec-8-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Mori, T Suguro, M Uchida - Tetrahedron, 1978 - Elsevier
SYNTHESIS OF OPTICALLY ACTIVE FORMS OF (2)~WMETHYLHEXADEC-&ENAL Page 1 7hmMm Vd. 34, pp. 3ll!L3123 @~PmLld..l97& PrirdedLGralhildn SYNTHESIS OF OPTICALLY …
JS Yadav, C Chandravathi, N Thrimurtulu… - …, 2013 - thieme-connect.com
The total synthesis of both E- and Z-isomers of optically pure (S)-14-methylhexadec-8-enal (trogodermal) is described. Key steps involved Corey–Fuchs reaction, zipper isomerization, …
SR Abrams, AC Shaw - Journal of chemical ecology, 1987 - Springer
A general method for synthesis of insect pheromones having alkyl branched carbon skeletons is demonstrated with the preparation of a diastereomeric mixture of 8-methyl-2-decanol, …
AV Naik, K Sellappan - Journal of Essential Oil Bearing Plants, 2021 - Taylor & Francis
Annona muricata Linn illustrates an extensive spectrum of ethno-pharmacological applications. The biogenic occurrence of essential oils along with other active metabolites is …
S Chattopadhyay, VR Mamdapur, MS Chadha - Chirality, 1991 - Wiley Online Library
A highly stereospecific synthesis of the title compound (2R,8R)‐8‐methyl‐2‐decanol (I) has been devised via 16 simple steps. The required chirons (5 and 11) were prepared from …
H Takikawa, S Kuwahara - Journal of Pesticide Science, 2023 - jstage.jst.go.jp
It was the late Professor Kenji Mori, the giant of pheromone synthesis and pioneer of pheromone stereochemistry, who laid the foundation for the practical application of insect …
Number of citations: 9 www.jstage.jst.go.jp
Z Liu, N Su, Z Peng, T Huang, S Xiao, Q Guan, M Xie… - biogenericpublishers.com
The physicochemical properties and volatile flavor compounds in fresh and fermented mulberry by Lactobacillus plantarum NCU137 were detected in this study. The physicochemical …
Number of citations: 2 biogenericpublishers.com
JM Moldowan, CY Lee, DS Watt, A Jeganathan… - … et Cosmochimica Acta, 1991 - Elsevier
The C 26 -steranes previously reported in oils and source rocks (MOLDOWAN et al., 1985) have been identified as 21-, 24-, and 27-norcholestanes (1A, 1B, and 1C). Various 24-…
IV Mineeva - Russian Journal of Organic Chemistry, 2013 - Springer
A simple and efficient asymmetrical synthesis was performed of a convenient bifunctional building block, methyl (R)-5,5-dimethoxy-3-methylpentanoate and its (S)-enantiomer. The …
MK Akalın, K Tekin, M Akyüz, S Karagöz - Industrial Crops and Products, 2015 - Elsevier
Sage oil extraction is important as most of the components in sage play an important role in the treatment of various diseases. The aim of the present study was to optimize supercritical …

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